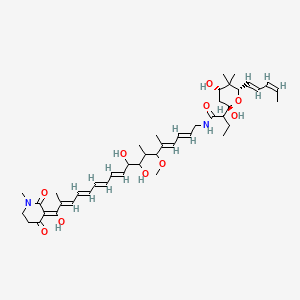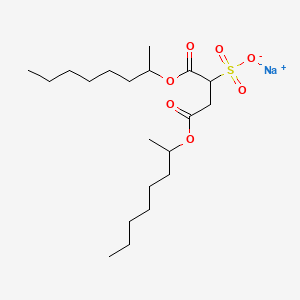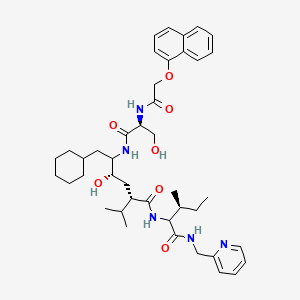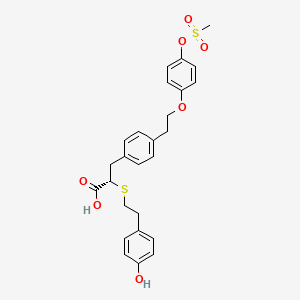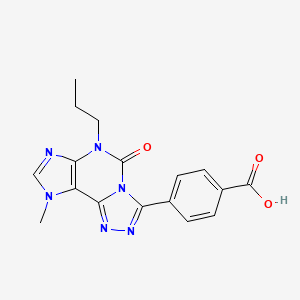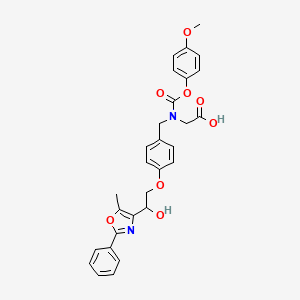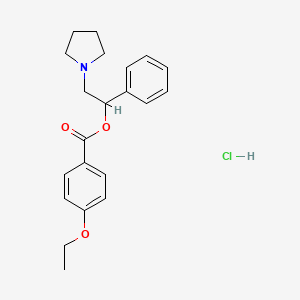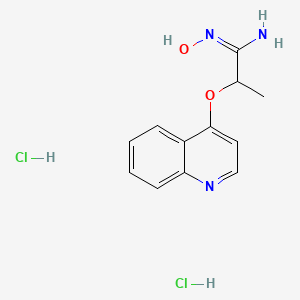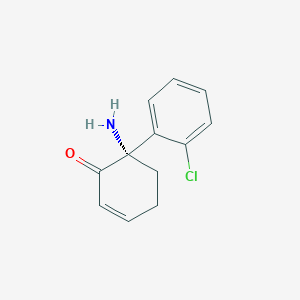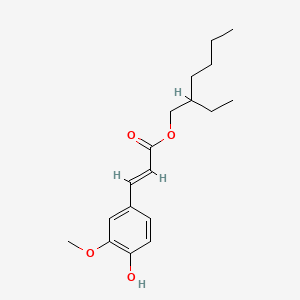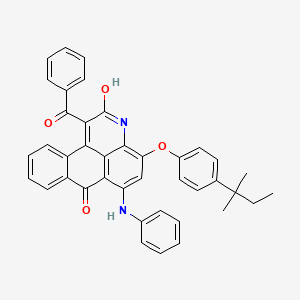
3H-Naphtho(1,2,3-de)quinoline-2,7-dione, 1-benzoyl-4-(4-(1,1-dimethylpropyl)phenoxy)-6-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EC 412-480-2 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the compound’s purity and effectiveness in its intended applications. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EC 412-480-2 follows standardized protocols to maintain consistency and quality. The production process involves large-scale synthesis using industrial-grade equipment and materials. The methods are optimized for efficiency and cost-effectiveness while ensuring that the compound meets all regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: EC 412-480-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in various fields.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes. For example, oxidation reactions may require specific temperatures and pressures to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
EC 412-480-2 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines.
Chemistry: In chemistry, EC 412-480-2 is used as a standard for testing admixtures in concrete, mortar, and grout. Its properties make it an ideal candidate for studying the effects of various admixtures on the physical and chemical characteristics of these materials .
Biology: In biology, EC 412-480-2 is used in research related to enzyme activity and protein interactions. Its unique chemical structure allows it to interact with specific biological molecules, making it a useful tool for studying biochemical pathways and mechanisms .
Medicine: In medicine, EC 412-480-2 is explored for its potential therapeutic applications. Researchers are investigating its effects on various biological targets and its potential use in drug development .
Industry: In the industrial sector, EC 412-480-2 is used in the production of high-performance materials. Its properties make it suitable for applications in construction, manufacturing, and other industrial processes .
Mecanismo De Acción
The mechanism of action of EC 412-480-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific application .
Comparación Con Compuestos Similares
EC 412-480-2 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- EC 412-780-3: This compound is a reaction product of ammonium molybdate and C12-C24-diethoxylated alkylamine. It is used in similar applications but has different chemical properties and reactivity .
- EC 200-412-2: Known as (+)-α-Tocopherol, this compound is used in different scientific research applications, particularly in the study of antioxidants and their effects .
Uniqueness: EC 412-480-2 stands out due to its specific properties and applications in testing admixtures for concrete, mortar, and grout. Its unique chemical structure and reactivity make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
72453-58-8 |
|---|---|
Fórmula molecular |
C40H32N2O4 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
10-anilino-16-benzoyl-15-hydroxy-12-[4-(2-methylbutan-2-yl)phenoxy]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C40H32N2O4/c1-4-40(2,3)25-19-21-27(22-20-25)46-31-23-30(41-26-15-9-6-10-16-26)33-34-32(28-17-11-12-18-29(28)38(33)44)35(39(45)42-36(31)34)37(43)24-13-7-5-8-14-24/h5-23,41H,4H2,1-3H3,(H,42,45) |
Clave InChI |
QUTLRBYOTJDTQY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC2=C3C4=C(C(=C2)NC5=CC=CC=C5)C(=O)C6=CC=CC=C6C4=C(C(=N3)O)C(=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


